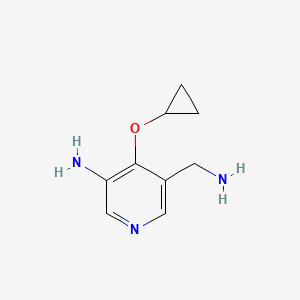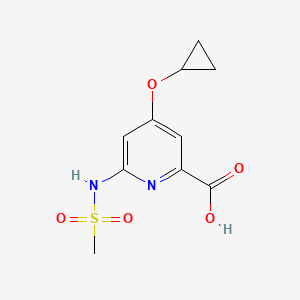
4-Cyclopropoxy-2-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodobenzaldehyde is an organic compound characterized by the presence of a cyclopropoxy group and an iodine atom attached to a benzaldehyde core. This compound is of significant interest in organic synthesis due to its unique chemical structure, which allows for various chemical transformations and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-iodobenzaldehyde typically involves the iodination of a benzaldehyde derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of p-bromobenzaldehyde, potassium iodide, and copper(I) iodide in a solvent like dimethylimidazolidinone (DMI). The reaction mixture is heated to 200°C under nitrogen atmosphere for several hours, followed by extraction and purification steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and scalable purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-2-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Cyclization Reactions: The compound can participate in cyclocondensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) iodide and L-proline as catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride.
Major Products:
Substitution Products: Various substituted benzaldehydes.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
4-Cyclopropoxy-2-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fluorescent compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodobenzaldehyde in chemical reactions involves the activation of the iodine atom and the aldehyde group. The iodine atom acts as a leaving group in substitution reactions, while the aldehyde group can undergo nucleophilic addition or condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
2-Iodobenzaldehyde: Similar structure but lacks the cyclopropoxy group.
4-Iodobenzaldehyde: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxybenzaldehyde: Similar structure but lacks the iodine atom
Uniqueness: 4-Cyclopropoxy-2-iodobenzaldehyde is unique due to the presence of both the cyclopropoxy group and the iodine atom, which allows for a wider range of chemical transformations and applications compared to its similar compounds.
Properties
Molecular Formula |
C10H9IO2 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodobenzaldehyde |
InChI |
InChI=1S/C10H9IO2/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5-6,8H,3-4H2 |
InChI Key |
JLAVLBQVBKSZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14805496.png)

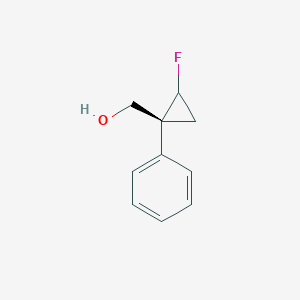
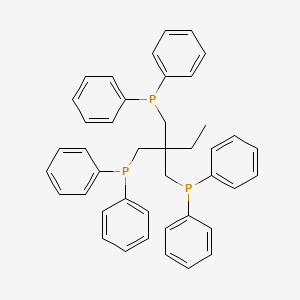
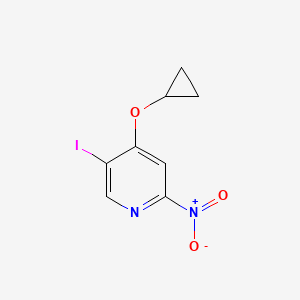
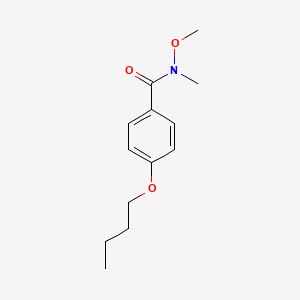
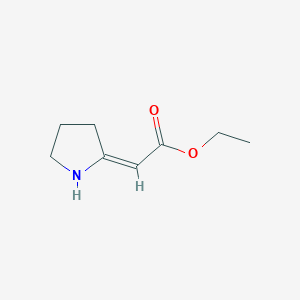
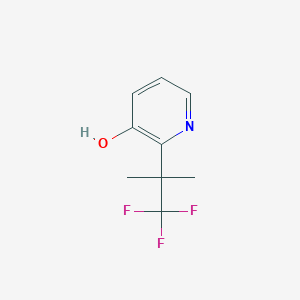
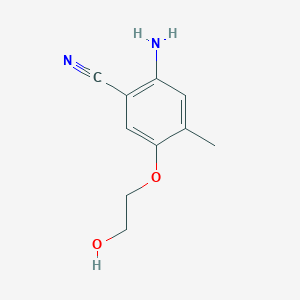
![2-[(Cyclopentylacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B14805545.png)
![ethyl (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14805557.png)
